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Dimethyl Cladosporin

Cat. No.: B13419932
M. Wt: 320.4 g/mol
InChI Key: PBNWYXJTPLKLOB-NJZAAPMLSA-N
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Description

Historical Context and Significance of Cladosporin (B1252801) as a Fungal Natural Product

Cladosporin was first isolated in 1971 from the fungus Cladosporium cladosporioides. jst.go.jp This discovery marked the emergence of a new antifungal agent. jst.go.jp Subsequent research has established cladosporin as a significant secondary metabolite produced by various fungi, including species of Aspergillus and Eurotium. acs.org Its significance lies in a broad spectrum of biological activities, including antifungal, antibacterial, insecticidal, and plant growth regulatory effects. researchgate.net More recently, cladosporin has gained prominence for its potent antimalarial activity, which has invigorated research into its potential as a therapeutic lead compound. nih.gov This potent activity against Plasmodium falciparum, the parasite responsible for malaria, has made cladosporin a valuable tool for drug discovery and development. nih.gov

Overview of Cladosporin's Isocoumarin (B1212949) Structural Class and Biosynthetic Origin

Cladosporin belongs to the isocoumarin class of polyketides, characterized by a 3,4-dihydroisocoumarin core. researchgate.net Its structure features a tetrahydropyran (B127337) ring fused to the isocoumarin moiety. jst.go.jp The biosynthesis of cladosporin is a complex enzymatic process involving a polyketide synthase (PKS) pathway. researchgate.net It is assembled from acetate (B1210297) and malonate units by a highly reducing (HR) and a non-reducing (NR) iterative type I PKS pair. researchgate.net This biosynthetic origin is shared by a vast array of natural products with diverse biological functions, highlighting the versatility of polyketide pathways in generating chemical diversity.

Rationale for Academic Research on Cladosporin Derivatives, Including Dimethylated Forms

Despite its promising biological activities, the therapeutic development of cladosporin has been hampered by its poor metabolic stability and low oral bioavailability. nih.govuzh.ch This has been a primary driver for academic research into the synthesis of cladosporin derivatives. The main goals of these synthetic efforts are to improve the compound's pharmacokinetic properties while maintaining or enhancing its potent biological activity. uzh.ch

Methylation of the phenolic hydroxyl groups on the isocoumarin ring to create dimethylated derivatives is a key strategy in this endeavor. This chemical modification can alter the compound's polarity, metabolic susceptibility, and interaction with its biological targets. acs.org For instance, research has shown that even slight chemical modifications to the cladosporin scaffold can significantly impact its potency. acs.org The synthesis of analogues, including those with methylated hydroxyl groups, allows for a systematic exploration of the structure-activity relationship (SAR), providing valuable insights for the design of more effective and drug-like compounds. acs.org

Scope and Academic Focus of Current Research Endeavors on Cladosporin Analogues

Current academic research on cladosporin analogues is largely concentrated on its development as an antimalarial agent. nih.gov The primary target of cladosporin in Plasmodium falciparum has been identified as lysyl-tRNA synthetase (KRS), an essential enzyme for protein synthesis. nih.gov Researchers are actively designing and synthesizing novel cladosporin analogues, including dimethylated versions, to enhance their inhibitory activity against parasite KRS while maintaining selectivity over the human counterpart. nih.gov

A significant focus is on improving metabolic stability. uzh.ch Studies have identified the metabolic weak points in the cladosporin structure, guiding the design of new analogues that are less prone to degradation in the body. researchgate.net This involves modifications at various positions of the cladosporin scaffold, including the isocoumarin ring and the tetrahydropyran moiety. researchgate.net The ultimate goal is to develop a cladosporin-based drug candidate with potent antimalarial activity and favorable pharmacokinetic properties for clinical development. nih.gov

Detailed Research Findings

Research into cladosporin and its derivatives has yielded specific data on their biological activities. The following table summarizes the antifungal activity of cladosporin and its naturally occurring monomethylated derivative, cladosporin-8-methyl ether, against various plant pathogens.

Table 1: Antifungal Activity of Cladosporin and Cladosporin-8-methyl ether against Plant Pathogens at 30 μM.
{ "type": "table", "title": "Antifungal Activity of Cladosporin and its 8-methyl ether derivative", "header": [ {"value": "Compound"}, {"value": "Fungal Pathogen"}, {"value": "Growth Inhibition (%)"} ], "rows": [ [ {"value": "Cladosporin"}, {"value": "Colletotrichum acutatum"}, {"value": "92.7"} ], [ {"value": "Cladosporin"}, {"value": "Colletotrichum fragariae"}, {"value": "90.1"} ], [ {"value": "Cladosporin"}, {"value": "Colletotrichum gloeosporioides"}, {"value": "95.4"} ], [ {"value": "Cladosporin"}, {"value": "Phomopsis viticola"}, {"value": "79.9"} ], [ {"value": "Cladosporin-8-methyl ether"}, {"value": "Colletotrichum acutatum"}, {"value": "Data not available"} ], [ {"value": "Cladosporin-8-methyl ether"}, {"value": "Colletotrichum fragariae"}, {"value": "Data not available"} ], [ {"value": "Cladosporin-8-methyl ether"}, {"value": "Colletotrichum gloeosporioides"}, {"value": "Data not available"} ], [ {"value": "Cladosporin-8-methyl ether"}, {"value": "Phomopsis viticola"}, {"value": "Data not available"} ] ] }
Data sourced from a study on metabolites from the endophytic fungus Cladosporium cladosporioides. acs.orgnih.govnih.govcarta-evidence.orgresearchgate.net

It is noteworthy that while cladosporin-8-methyl ether was isolated and identified, the available study did not report its specific percentage of growth inhibition against the tested pathogens, unlike the parent compound, cladosporin. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O5 B13419932 Dimethyl Cladosporin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

(3R)-6,8-dimethoxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C18H24O5/c1-11-5-4-6-13(22-11)9-15-8-12-7-14(20-2)10-16(21-3)17(12)18(19)23-15/h7,10-11,13,15H,4-6,8-9H2,1-3H3/t11-,13+,15+/m0/s1

InChI Key

PBNWYXJTPLKLOB-NJZAAPMLSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](O1)C[C@H]2CC3=C(C(=CC(=C3)OC)OC)C(=O)O2

Canonical SMILES

CC1CCCC(O1)CC2CC3=C(C(=CC(=C3)OC)OC)C(=O)O2

Origin of Product

United States

Biosynthetic Pathways and Genetic Foundations of Cladosporin Production

Fungal Origin and Isolation Methodologies for Cladosporin-Producing Microorganisms

Cladosporin (B1252801), also known as asperentin, is a secondary metabolite produced by a variety of fungal species. nih.gov It was first isolated from Cladosporium cladosporioides, a ubiquitous, darkly pigmented mold found globally in soil, on decaying plant matter, and as a common airborne fungus. medchemexpress.cominspq.qc.cawikipedia.org Beyond the Cladosporium genus, cladosporin production has been identified in other fungal genera, including Aspergillus, Chaetomium, Penicillium, and Eurotium. nih.gov

The isolation of these cladosporin-producing fungi typically involves standard microbiological techniques. These microorganisms are often endophytic, residing within the tissues of plants without causing disease, or saprobic, living on dead organic material. frontiersin.orgnih.gov Isolation procedures generally begin with the collection of environmental samples, such as soil, plant tissues (leaves, stems, roots), or other organic debris. inspq.qc.cafrontiersin.org

In the laboratory, the samples are surface-sterilized to eliminate epiphytic microbes, followed by plating small fragments of the material onto a nutrient-rich agar (B569324) medium, such as Potato Dextrose Agar (PDA). mycobiota.com The plates are incubated under controlled conditions to allow for fungal growth. Individual fungal colonies that emerge are then sub-cultured to obtain pure isolates. mycobiota.com Subsequent screening of these isolates for cladosporin production is performed through fermentation in liquid culture, followed by extraction of the culture broth and mycelium with organic solvents like ethyl acetate (B1210297). researchgate.net The resulting crude extract is then analyzed for the presence of cladosporin using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Table 1: Fungal Genera Known to Produce Cladosporin
Fungal GenusReference
Cladosporium nih.govmedchemexpress.com
Aspergillus nih.gov
Chaetomium nih.gov
Penicillium nih.gov
Eurotium nih.gov

Polyketide Synthase (PKS) Systems in Cladosporin Biosynthesis

The core of cladosporin's biosynthetic machinery lies in a pair of collaborating iterative type I polyketide synthases (PKSs). nih.govnih.gov These large, multi-domain enzymes are responsible for the stepwise construction of the polyketide backbone that ultimately forms the cladosporin molecule. researchgate.netnih.gov

Research has established that cladosporin biosynthesis requires the cooperative action of two distinct iterative type I PKSs: a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). nih.govcdc.govresearchgate.net

Highly Reducing PKS (HR-PKS): This enzyme, designated Cla2 , is responsible for the initial stages of the biosynthesis. nih.govnih.gov It performs multiple rounds of chain elongation and, crucially, contains a full complement of reducing domains (ketoreductase, dehydratase, and enoylreductase). These domains selectively reduce specific keto groups during the chain assembly, a key step in forming the tetrahydropyran (B127337) (THP) ring of the molecule. nih.govuniprot.org

Non-Reducing PKS (NR-PKS): This enzyme, named Cla3 , takes over from Cla2. nih.govuniprot.org It lacks a functional set of reducing domains and is responsible for the subsequent three ketide extensions, which occur without any reduction. nih.govuniprot.org Cla3 also catalyzes the final cyclization and release of the completed polyketide chain, forming the tricyclic structure of cladosporin. researchgate.net

The identity and function of these PKSs were confirmed through genome sequencing of C. cladosporioides and subsequent heterologous expression of the identified genes in Saccharomyces cerevisiae. nih.govnih.gov When both the HR-PKS and NR-PKS genes were expressed together in the yeast host, the production of cladosporin was successfully reconstituted. nih.govcdc.gov

The genes encoding the biosynthetic machinery for cladosporin are organized into a contiguous gene cluster within the fungal genome. nih.govresearchgate.net Genome sequencing of C. cladosporioides UAMH 5063 and analysis using tools like antiSMASH revealed a putative secondary metabolite gene cluster with high homology to those for other fungal polyketides. nih.gov

Heterologous expression experiments confirmed this cluster is responsible for cladosporin production. nih.gov Key genes within this cluster and their assigned functions are detailed below.

Table 2: Key Genes in the Cladosporin Biosynthetic Cluster
GeneEnzyme/ProteinFunction in Cladosporin BiosynthesisReference
cla2Highly Reducing PKS (HR-PKS)Synthesizes the initial pentaketide (B10854585) intermediate, including the formation of the tetrahydropyran (THP) ring. nih.govuniprot.org
cla3Non-Reducing PKS (NR-PKS)Performs the final three ketide extensions onto the pentaketide intermediate and catalyzes cyclization to form cladosporin. nih.govuniprot.org
cla4Putative lysyl-tRNA synthetaseBelieved to confer resistance to cladosporin for the producing organism, as cladosporin's mode of action is the inhibition of this enzyme in target organisms like Plasmodium falciparum. nih.gov

The presence of cla4, a putative resistance gene, within the biosynthetic cluster is a common feature in natural product biosynthesis. nih.gov It likely protects the producing fungus from the biological activity of its own metabolite. nih.gov

Mechanistic Insights into Polyketide Chain Assembly and Cyclization

The construction of cladosporin is a remarkable example of enzymatic precision, involving the selection of specific precursors and a programmed series of condensation and modification reactions. nih.govresearchgate.net

Like most fungal polyketides, the carbon skeleton of cladosporin is derived from simple building blocks supplied by primary metabolism, specifically the acetate-malonate pathway. researchgate.netresearchgate.netrsc.org The biosynthesis begins with a starter unit, typically acetyl-CoA, and subsequent chain extensions are carried out using malonyl-CoA as the extender unit. researchgate.netrsc.org Labeling studies using [1-¹³C]acetate have confirmed this biosynthetic origin, mapping the incorporation pattern of these two-carbon units throughout the cladosporin structure. researchgate.netresearchgate.net This pathway involves a series of Claisen-type condensation reactions where malonyl-CoA units are sequentially added to the growing polyketide chain, which remains covalently tethered to the PKS as a thioester. researchgate.net

The assembly of cladosporin follows a unique collaborative model between the two PKS enzymes, which has been described as a "5+3" ketide assembly. nih.govresearchgate.net This represents a novel mechanism compared to the assembly of other related polyketides. nih.gov

The process unfolds as follows:

Pentaketide Synthesis by Cla2 (HR-PKS): The HR-PKS, Cla2, initiates the process. It catalyzes the condensation of one starter unit and four extender units to form a linear pentaketide chain. During this process, its reducing domains are active, leading to the formation of the embedded tetrahydropyran (THP) ring. nih.govuniprot.org This pentaketide intermediate is the final product of Cla2. nih.gov

Intermediate Transfer: The completed pentaketide chain is then transferred from the acyl carrier protein (ACP) domain of Cla2 to the starter unit:ACP transacylase (SAT) domain of the NR-PKS, Cla3. nih.gov This transfer is a critical hand-off step between the two megaenzymes.

Final Elongation and Cyclization by Cla3 (NR-PKS): The NR-PKS, Cla3, accepts the pentaketide intermediate and performs three subsequent chain extensions using malonyl-CoA. nih.govnih.gov As Cla3 lacks reducing domains, these three additions result in a poly-β-keto functionality. uniprot.org Following the final elongation, the product template (PT) and thioesterase (TE) domains of Cla3 catalyze the intramolecular aldol (B89426) condensation and lactonization reactions that form the final tricyclic isocoumarin (B1212949) structure of cladosporin. nih.gov

Feeding studies with a synthetic pentaketide intermediate analog confirmed that it is recognized and processed by Cla3 to produce cladosporin, providing strong evidence for this 5+3 assembly model. nih.govnih.gov

Post-Polyketide Modification Enzymes and Putative Derivatization Pathways (e.g., Methylation Events)

The structural diversity of polyketides like cladosporin is often enhanced by tailoring enzymes that modify the polyketide backbone after its initial synthesis by polyketide synthases (PKSs). These modifications can include glycosylation, oxidation, and methylation. researchgate.net In the case of cladosporin, methylation events are of particular interest for the generation of derivatives such as Dimethyl Cladosporin.

Analysis of the cladosporin gene cluster from Cladosporium cladosporioides has revealed the presence of domains characteristic of modification enzymes within the PKS architecture itself. nih.gov Specifically, a pseudo C-methyltransferase (ψMT) domain has been identified. nih.gov While a pseudo-domain suggests a non-catalytic or structurally different role compared to a canonical methyltransferase, its presence within the genetic blueprint for cladosporin synthesis points towards a potential for methylation during the biosynthetic assembly. nih.gov

The formation of this compound, a derivative of cladosporin, necessitates two methylation steps. While the precise enzymatic mechanism and the specific methyltransferase(s) responsible for the biosynthesis of this compound are not yet fully elucidated, a putative pathway can be proposed based on the known biosynthetic logic of polyketides. It is hypothesized that a discrete methyltransferase enzyme, encoded within or associated with the cladosporin gene cluster, acts on a cladosporin precursor. This enzyme would catalyze the transfer of two methyl groups from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the cladosporin scaffold.

Research on this compound has shown that it exhibits weaker biological activity against Bacillus brevis compared to its parent compound, cladosporin, with a minimal inhibitory concentration that is 100 times higher. This underscores the critical role that such modifications play in the bioactivity of the final molecule.

Further investigation into the function of the identified ψMT domain and the search for other potential methyltransferases within the C. cladosporioides genome are required to fully characterize the derivatization pathway leading to this compound.

Reconstitution of Biosynthetic Pathways in Heterologous Expression Systems (e.g., Saccharomyces cerevisiae) for Analog Production

The reconstitution of biosynthetic pathways in well-characterized host organisms, known as heterologous expression, is a powerful strategy for studying and engineering the production of natural products. The baker's yeast, Saccharomyces cerevisiae, is a widely used and effective host for this purpose due to its genetic tractability and established use in producing other complex molecules. nih.govliverpool.ac.uk

The biosynthetic pathway for cladosporin has been successfully reconstituted in S. cerevisiae. nih.govnih.gov This was achieved by cloning and expressing the key enzymes from the cladosporin gene cluster of C. cladosporioides into a suitable yeast strain. nih.govliverpool.ac.uk The central enzymes responsible for the synthesis of the cladosporin backbone are a highly reducing polyketide synthase (HR-PKS), Cla2, and a non-reducing polyketide synthase (NR-PKS), Cla3. nih.gov The heterologous expression of both cla2 and cla3 genes in S. cerevisiae resulted in the successful production of cladosporin, confirming the identity and function of the gene cluster. nih.govnih.gov

This heterologous system has proven to be a valuable platform for producing not only cladosporin but also novel analogs of the compound. nih.gov By feeding synthetic, unnatural substrate analogs to the engineered yeast cultures, the enzymatic machinery of the cladosporin pathway can incorporate these precursors to generate new derivatives. nih.govnih.gov

The NR-PKS enzyme, Cla3, has been shown to be surprisingly flexible, accepting several unnatural substrate analogs. nih.gov However, it exhibits some substrate limitations; for instance, it requires the presence of a hydroxyl group, although its specific stereochemistry is not critical for recognition. nih.gov Furthermore, Cla3 does not accept carbon chains longer than ten carbons, indicating a binding pocket of a specific size. nih.gov

The successful production of these analogs in a heterologous host opens up avenues for synthetic biology approaches to generate a library of cladosporin derivatives with potentially improved therapeutic properties.

Interactive Data Table: Cladosporin Analogs Produced in Saccharomyces cerevisiae

Precursor Fed to S. cerevisiaeAnalog ProducedKey Structural Change
Natural Pentaketide IntermediateCladosporinNatural Product
Unnatural Substrate Analog 1Analog 1Modification in the tetrahydropyran ring
Unnatural Substrate Analog 2Analog 2Altered carbon chain length
Unnatural Substrate Analog 3Analog 3Different stereochemistry at hydroxyl group

Chemical Synthesis and Derivatization Strategies for Cladosporin and Its Dimethylated Analogues

Asymmetric Total Synthesis Methodologies for Cladosporin (B1252801) and its Stereoisomers

The presence of multiple stereocenters in the cladosporin scaffold necessitates the use of asymmetric synthesis to obtain enantiomerically pure compounds. ncl.res.in The first asymmetric total syntheses of cladosporin and its diastereomer, isocladosporin, were major achievements in this area. acs.orgnih.gov These syntheses were crucial for confirming the absolute configuration of these natural products and for providing access to all eight possible stereoisomers, termed "cladologs". ncl.res.inresearchgate.net

Chiral Source Utilization and Stereocontrol Strategies (e.g., S-propylene oxide, S-epichlorohydrin)

A key strategy in the asymmetric synthesis of cladosporin involves the use of readily available chiral starting materials to establish the desired stereochemistry. Commercially available (S)-propylene oxide and (S)-epichlorohydrin have been successfully utilized as chiral sources. cas.cn For instance, the synthesis of cladosporin has been accomplished starting from (S)-propylene oxide, while isocladosporin has been synthesized from (S)-epichlorohydrin. cas.cn These chiral epoxides serve as versatile building blocks, allowing for the controlled introduction of stereocenters into the target molecule. cas.cnwikipedia.org The use of such chiral precursors is a common and effective strategy in the synthesis of many natural products. researchgate.netgoogle.com

Key Stereoselective Transformations (e.g., reductive cyclization of hydroxy dioxolanes, oxa-Pictet–Spengler reaction)

Beyond the use of chiral starting materials, the stereoselective construction of key structural motifs is paramount. The oxa-Pictet–Spengler reaction has emerged as a powerful tool for the stereoselective synthesis of the isochroman (B46142) core of cladosporin. researchgate.netresearchgate.net This reaction involves the cyclization of a β-arylethyl alcohol with a carbonyl compound to form a pyran ring fused to an aromatic system. researchgate.netresearchgate.netrsc.org It has been successfully applied in the total synthesis of cladosporin and other related natural products. researchgate.netrsc.org Another key transformation is the reductive cyclization of hydroxy dioxolanes, which has also been employed to construct the tetrahydropyran (B127337) ring of cladosporin with high stereocontrol.

Formal and Convergent Synthesis Approaches

Formal and convergent synthetic strategies offer efficient pathways to complex molecules like cladosporin by breaking them down into smaller, more manageable fragments that are synthesized separately and then joined together.

Application of Modern Organic Reactions (e.g., cross-metathesis, iodocyclization, Alder–Rickert reaction)

Modern organic reactions have played a pivotal role in the formal and convergent syntheses of cladosporin. researchgate.net A highly diastereoselective and efficient formal total synthesis of cladosporin has been described that utilizes cross-metathesis, iodocyclization to construct the trans-2,6-disubstituted dihydropyran ring system, and an Alder–Rickert reaction to form the aromatic ring. researchgate.net Cross-metathesis has been employed to connect key fragments, while iodocyclization has been used to stereoselectively form the dihydropyran ring. researchgate.netresearchgate.net The Alder–Rickert reaction has proven effective for the construction of the resorcylic acid portion of the molecule. researchgate.netresearchgate.net These powerful reactions have enabled more concise and efficient synthetic routes. researchgate.net

Development of Scalable Synthetic Protocols for Gram-Scale Production of Cladosporin

The limited availability of cladosporin from natural sources has driven the development of scalable synthetic routes to produce gram-scale quantities for further biological evaluation and drug development. ncl.res.inlookchem.com A modified and improved synthetic route has been reported that allows for the production of cladosporin on a gram scale. ncl.res.inlookchem.com Key features of this scalable synthesis include the conversion of an undesired diastereomer to the desired one via a Mitsunobu inversion and a palladium-catalyzed carbon monoxide insertion reaction to construct the isocoumarin (B1212949) unit. ncl.res.inlookchem.com This approach has successfully provided more than two grams of cladosporin, which is sufficient for in-depth pharmacokinetic and pharmacodynamic studies. ncl.res.inlookchem.com The ability to produce significant quantities of the natural product is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. researchgate.net

Rational Design and Synthesis of Cladosporin Analogues, Including Dimethylated Forms

The development of synthetic routes to cladosporin has opened the door to the rational design and synthesis of a wide range of analogues, including dimethylated forms. ncl.res.innih.gov By systematically modifying the cladosporin scaffold, researchers can probe the structure-activity relationships and identify key structural features responsible for its biological activity. nih.gov This has led to the synthesis of a library of cladosporin-inspired compounds with modifications at various points of the molecule. ncl.res.innih.gov For example, analogues with modified tetrahydropyran moieties have been synthesized. ncl.res.in The biological evaluation of these analogues has provided valuable insights into the requirements for potent inhibition of the target enzyme, lysyl-tRNA synthetase. nih.govnih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov

Structural Modifications to the Isocoumarin Moiety

The isocoumarin core is a critical component of cladosporin, responsible for key interactions within the ATP-binding pocket of the target enzyme. uzh.chresearchgate.net Modifications to this moiety have been a central focus of derivatization strategies.

Key research findings include:

Lactone and Double Bond Alterations : A series of derivatives were synthesized with single, specific changes to the isocoumarin scaffold. acs.orgnih.gov These included the replacement of the lactone with a lactam group and the introduction of a conjugated Δ3,4 double bond to remove the chiral center at C3. acs.orgnih.gov These modifications were proposed as viable options for further optimization of the compound. acs.orgnih.gov

Hydroxyl Group Substitution : The two phenolic hydroxyl groups on the isocoumarin ring are crucial for binding to LysRS. acs.orgnih.gov Synthetic strategies that involved replacing these hydroxyls with methoxyl groups (a dimethylated analogue) resulted in a loss of inhibitory activity, highlighting the essential role of these groups in the compound's mechanism of action. acs.orgnih.gov

Systematic SAR Studies : In a systematic structure-activity relationship (SAR) study, various analogues with modifications to the aromatic dihydroisocoumarin moiety were generated to assess their biological potency. ncl.res.inacs.org

Chemical Alterations of the Tetrahydropyran (THP) Ring

Key research findings include:

Cyclohexane (B81311) and Methylcyclohexane (B89554) Replacement : Biophysical and biochemical experiments have shown that the methyltetrahydropyran (mTHP) moiety can be substituted with a more stable methylcyclohexane ring without a significant reduction in binding ability. acs.orgnih.govresearchgate.net The removal of the methyl group from this cyclohexane ring was found to slightly diminish the interaction with LysRS, suggesting the methyl group contributes to hydrophobic interactions. acs.orgnih.govresearchgate.net An analogue featuring a cyclohexylmethyl group was also synthesized and used as a control in binding assays. oup.com

Heteroatom-Containing Ring Replacements : To explore the importance of the THP moiety, it was replaced with other six-membered rings containing different heteroatoms. ncl.res.in Analogues where the THP ring was substituted with a piperidine (B6355638) ring were synthesized and characterized. researchgate.netnih.gov These piperidine-based inhibitors were found to be moderately potent, providing a framework for further structural modifications. researchgate.netnih.gov Other replacements, such as with piperazine (B1678402) and 4,4-dimethyl-1,4-azasilinane, resulted in inactive compounds, underscoring the structural importance of the original THP ring for antiplasmodial activity. ncl.res.in

Strategic Substitutions on the Linker Carbon and Other Positions

The methylene (B1212753) linker connecting the isocoumarin and THP moieties, along with other positions on the cladosporin scaffold, have been targeted for strategic substitutions to enhance potency and pharmacokinetic properties.

Key research findings include:

Linker Carbon Hydroxylation : Analysis of the co-crystal structure of cladosporin with its target enzyme suggested an opportunity for substitution on the linker carbon. ncl.res.in The synthesis of an analogue with a hydroxyl group introduced at this position (named CL-1) resulted in a promisingly potent compound. ncl.res.in

Hybridization and Linker Attachment : In broader SAR studies, functional group variations were introduced on the methylene linker. researchgate.net Additionally, for related chemical scaffolds like chromones that also target LysRS, linkers have been strategically attached to project outside the active site, enabling the creation of tools for chemical pulldown assays without abolishing target affinity. acs.org

Multi-Parameter Chemical Modifications and Combinations

To address multiple liabilities simultaneously (e.g., potency, selectivity, and metabolic stability), researchers have pursued multi-parameter modifications, combining several structural changes into single analogues.

Key research findings include:

Systematic Analogue Libraries : A systematic SAR study generated a library of analogues based on four distinct sets of modifications: point changes in the scaffold, alterations to the isocoumarin ring, modifications of the THP moiety, and other logical hybridizations. acs.orgresearchgate.net This comprehensive approach led to the identification of a lead compound, CL-2, which exhibited potency similar to cladosporin but with improved metabolic stability and hydrophilicity. acs.orgncl.res.in

Positional Analogue Scanning : The strategy of positional analogue scanning, which involves the systematic exchange of methine (CH) groups with heteroatoms or other substituents in aromatic systems, has been highlighted as an effective approach for multiparameter optimization in drug design. acs.org Such strategies informed the development of a simplified cladosporin analogue with improved potency and metabolic stability while retaining selectivity. uzh.ch

Table 1: Summary of Chemical Modifications on the Cladosporin Scaffold

Modified Region Specific Modification Key Finding Reference(s)
Isocoumarin Moiety Replacement of lactone with lactam A viable option for compound optimization. acs.org, nih.gov
Introduction of a Δ3,4 double bond A viable option for compound optimization. acs.org, nih.gov
Replacement of phenolic -OH with -OCH3 Resulted in loss of activity, showing the hydroxyls are critical for binding. acs.org, nih.gov
Tetrahydropyran (THP) Ring Replacement with methylcyclohexane Maintained binding ability with increased stability. acs.org, researchgate.net, nih.gov
Replacement with cyclohexane Slightly decreased interaction with the target enzyme. acs.org, nih.gov
Replacement with piperidine Resulted in moderately potent inhibitors. researchgate.net, nih.gov
Replacement with piperazine Led to inactive compounds. ncl.res.in
Linker Carbon Introduction of a hydroxyl group (CL-1) Resulted in a promisingly potent analogue. ncl.res.in
Multi-Parameter Hybridization and point changes (CL-2) Identified a lead with similar potency but improved metabolic stability. acs.org, ncl.res.in

Biotransformation and Enzymatic Approaches for Novel Derivative Generation

Beyond traditional chemical synthesis, biotransformation and enzymatic methods offer powerful tools for generating novel cladosporin derivatives, often yielding products that are difficult to access through purely synthetic routes. nih.govresearchgate.net

Key research findings include:

Whole-Cell Biotransformation : Cladosporin was subjected to a panel of oxidative biotransformations using whole-cell cultures of one fungal strain (Actinoplates deccanensis) and two actinomycetes strains (Streptomyces rimosus and Streptomyces spectabilis), as well as a bacterial cytochrome P450 mutant (CYP102A1). nih.gov This process yielded eight new, mostly hydroxylated derivatives, including two pairs of epimers in the THP ring. nih.gov Although these analogues were less potent than the parent compound, they all demonstrated on-target activity, highlighting molecular positions suitable for future synthetic modifications. nih.govresearchgate.net

Enzymatic Synthesis with Polyketide Synthases : The biosynthesis of cladosporin involves a highly reducing polyketide synthase (HR-PKS), Cla2, and a non-reducing PKS (NR-PKS), Cla3. nih.govnih.gov It was discovered that the NR-PKS, Cla3, is promiscuous and can accept various unnatural substrate analogues that lack the native tetrahydropyran ring. nih.gov By feeding these synthetic advanced-intermediate analogues to the reconstituted Cla3 enzyme, new cladosporin analogues were successfully generated, demonstrating the potential for semi-synthesis of novel derivatives. nih.govnih.gov

Table 2: Biotransformation Products of Cladosporin

Biocatalyst Type Key Products Generated Reference(s)
Actinoplates deccanensis Fungus Hydroxylated derivatives nih.gov
Streptomyces rimosus Actinomycete Hydroxylated derivatives nih.gov
Streptomyces spectabilis Actinomycete Hydroxylated derivatives nih.gov
CYP102A1 (triple mutant) Bacterial Enzyme Hydroxylated derivatives, including epimers on the THP ring. nih.gov
Cla3 (NR-PKS) Fungal Enzyme Novel cladosporin analogues from unnatural synthetic substrates. nih.gov, nih.gov

Compound Names Mentioned

Table 3: List of Chemical Compounds

Compound Name
(R)-penicimenolide A
(R)-dihydroresorcyclide
(R)-trans-resorcyclide
3-(cyclohexylmethyl)-6,8-dihydroxy-1H-isochromen-1-one
4,4-dimethyl-1,4-azasilinane
Cladosporin
CL-1
CL-2
Dimethyl Cladosporin
Isocladosporin
Methylcyclohexane
Piperazine
Piperidine

Mechanistic Elucidation of Biological Activities of Cladosporin and Its Dimethylated Derivatives

Molecular Target Identification and Validation: Aminoacyl-tRNA Synthetases (aaRSs)

Aminoacyl-tRNA synthetases (aaRSs) are indispensable enzymes responsible for the accurate translation of the genetic code during protein biosynthesis. nih.gov They catalyze the attachment of specific amino acids to their corresponding tRNA molecules, a critical step for cellular life. nih.govresearchgate.net This essential role makes them attractive targets for the development of a wide range of therapeutic agents, including antibacterial, antifungal, and antiparasitic drugs. nih.govresearchgate.net

The natural product cladosporin (B1252801), produced by various fungi like Cladosporium cladosporioides, has been identified as a potent inhibitor of protein biosynthesis. researchgate.net Its primary molecular target is lysyl-tRNA synthetase (LysRS), an enzyme crucial for charging tRNA with the amino acid lysine (B10760008). nih.govmmv.org The inhibitory action of cladosporin and its derivatives, such as dimethyl cladosporin, has been a key area of research, particularly in the context of anti-infective drug discovery. researchgate.netresearchgate.net

Specific Inhibition of Plasmodium falciparum Lysyl-tRNA Synthetase (PfLysRS)

Cladosporin and its derivatives exhibit potent and specific inhibitory activity against the cytosolic lysyl-tRNA synthetase of Plasmodium falciparum (PfLysRS), the parasite responsible for the deadliest form of malaria. nih.govresearchgate.netmmv.org This inhibition has been demonstrated to be a key mechanism behind the compound's antimalarial properties. mmv.orgnih.gov

Research has shown that cladosporin acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PfLysRS. rcsb.orgscience.gov This binding prevents the enzyme from carrying out its function in protein synthesis, ultimately leading to parasite death. mmv.orgnih.gov The potency of cladosporin against PfLysRS is notable, with studies reporting IC50 values in the nanomolar range. nih.govepo.org

The specificity of cladosporin for PfLysRS is a critical aspect of its potential as an antimalarial drug. nih.govrcsb.org Structural studies have revealed that the species-exclusive inhibition is linked to structural differences between the parasite and human enzymes, particularly in regions beyond the highly conserved active site. rcsb.org

Comparative Analysis of PfLysRS and Human LysRS Inhibition Selectivity

A significant advantage of cladosporin and its derivatives is their high selectivity for the parasite's LysRS over the human counterpart (HsLysRS). mmv.orgepo.orgnih.gov Studies have consistently shown that cladosporin is substantially more potent against PfLysRS, with some reports indicating over 100-fold greater activity against the parasite enzyme. mmv.orgnih.govepo.org

This remarkable selectivity is attributed to specific amino acid differences within the active sites of the two enzymes. researchgate.netmmv.orgnih.gov For instance, two key residues in the ATP-binding pocket have been identified as determinants of this species-selective inhibition. nih.gov Structural analyses of cladosporin in complex with both PfLysRS and HsLysRS have provided a detailed understanding of the molecular basis for this selectivity, highlighting how even the universal ATP-binding pocket can be targeted for specific inhibition. researchgate.netrcsb.org

The high selectivity index of cladosporin makes it a promising lead compound for the development of antimalarial drugs with a potentially favorable safety profile, as it preferentially targets the parasite's machinery while sparing the host's. researchgate.net

Cellular and Biochemical Modulations Attributed to Cladosporin and its Derivatives

The specific inhibition of LysRS by cladosporin and its derivatives triggers a cascade of cellular and biochemical effects, ultimately leading to the observed antiparasitic and antifungal activities. nih.govresearchgate.netmmv.org These modulations are a direct consequence of the disruption of protein synthesis, a fundamental process for cell growth and proliferation. mmv.orgnih.gov

Impact on Parasite Proliferation (e.g., P. falciparum blood and liver stages)

Cladosporin has demonstrated potent activity against multiple stages of the Plasmodium falciparum life cycle, a crucial characteristic for an effective antimalarial drug. mmv.orgnih.govresearchgate.net It inhibits the proliferation of the parasite in both the blood and liver stages. nih.govmmv.orgnih.gov

The asexual blood stage is responsible for the clinical symptoms of malaria, and its inhibition is a primary goal of antimalarial therapy. mdpi.comelifesciences.org Cladosporin effectively halts the growth of blood-stage parasites, with IC50 values reported in the nanomolar range. medchemexpress.com The liver stage is a clinically silent phase of infection but is a critical target for drugs aiming to prevent the establishment of the disease and its relapse. mmv.orgnih.gov The ability of cladosporin to act on both stages makes it a valuable candidate for developing drugs that can be used for both treatment and prophylaxis. mmv.orgnih.gov

Disruption of Protein Biosynthesis Pathways

The primary mechanism through which cladosporin and its derivatives exert their antiparasitic effects is the disruption of protein biosynthesis. researchgate.netmmv.orgnih.gov By inhibiting LysRS, these compounds prevent the incorporation of lysine into newly synthesized proteins, a process essential for the parasite's survival and replication. nih.govmmv.org

Protein synthesis is a core biological process involving transcription and translation. wikipedia.org Errors or interruptions in this pathway, such as those caused by the inhibition of an aminoacyl-tRNA synthetase, can have profound effects on cellular function and viability. wikipedia.orgnih.gov The phenotype observed in cladosporin-treated parasites is consistent with that of other known protein synthesis inhibitors, further validating its mechanism of action. nih.gov

Antifungal Action Mechanisms (e.g., inhibition of dermatophytes, spore germination in Penicillium and Aspergillus species, plant pathogenic fungi)

In addition to its antimalarial properties, cladosporin exhibits a broad spectrum of antifungal activity. medchemexpress.com It has been shown to be effective against various fungal species, including dermatophytes, which cause skin infections, and plant pathogenic fungi. medchemexpress.com

The antifungal mechanism of cladosporin is also linked to the inhibition of protein synthesis. nih.gov It has been observed to inhibit the spore germination of several Penicillium and Aspergillus species. medchemexpress.com Spore germination is a critical step in the fungal life cycle, and its inhibition can prevent the establishment of fungal infections. nih.gov

The cell wall of fungi, a unique structure not present in human cells, is a common target for antifungal agents. nih.gov While cladosporin's primary target is intracellular, the downstream effects of protein synthesis inhibition likely impact the integrity and synthesis of essential cell wall components. nih.govresearchgate.net The broad-spectrum activity of cladosporin against various fungi underscores the potential of targeting aminoacyl-tRNA synthetases for the development of new antifungal therapies. researchgate.netnih.gov

Antibacterial Activities and Underlying Mechanisms (e.g., against M. flavus, S. aureus, E. coli)

The antibacterial profile of cladosporin and its dimethylated derivative reveals a significant drop in efficacy upon methylation. While cladosporin itself shows potent activity against specific bacteria, this compound is markedly less active.

Research indicates that cladosporin effectively inhibits the growth of certain Gram-positive bacteria, such as Bacillus brevis and Clostridium pasteurianum, at very low concentrations. nih.gov However, its efficacy is limited, as most other Gram-positive bacteria, including Bacillus subtilis, and all tested Gram-negative bacteria and yeasts are not sensitive to concentrations up to 100 µg/mL. nih.gov The mechanism for its targeted activity against B. brevis involves the complete inhibition of leucine (B10760876) and uracil (B121893) incorporation, effectively halting protein and RNA synthesis, while DNA synthesis (thymidine incorporation) remains unaffected at the same concentration. nih.gov

In stark contrast, this compound demonstrates only weak activity. Studies show its minimal inhibitory concentration (MIC) against Bacillus brevis is 100 times higher than that of the parent cladosporin, indicating a substantial loss of antibacterial potency due to the methylation of the phenolic hydroxyl groups. nih.gov Neither cladosporin nor its dimethylated derivative has shown significant activity against common pathogens like Staphylococcus aureus or Escherichia coli. nih.govscielo.org.ar The resistance of Gram-negative bacteria like E. coli is often attributed to their outer lipopolysaccharide membrane, which can block the entry of antimicrobial compounds. ekb.eg

Table 1: Comparative Antibacterial Activity of Cladosporin and this compound
CompoundTarget OrganismActivity/Minimal Inhibitory Concentration (MIC)Reference
CladosporinBacillus brevisPotent inhibitor (MIC: 0.05 µg/mL) nih.gov
This compoundBacillus brevisWeak inhibitor (MIC: 5 µg/mL) nih.gov
CladosporinGram-negative bacteria (e.g., E. coli)Not active at concentrations up to 100 µg/mL nih.gov
CladosporinMost Gram-positive bacteria (e.g., B. subtilis, S. aureus)Not active or weakly active nih.gov

Plant Growth Regulatory and Herbicidal Effects (e.g., selective monocot inhibition)

Cladosporin, also known in some literature as asperentin, exhibits significant phytotoxic and plant growth regulatory effects, notably a selective inhibition of monocotyledonous plants. researchgate.netresearchgate.net This suggests its potential as a natural, selective herbicide.

Studies have demonstrated that cladosporin selectively inhibits the growth of the monocot Agrostis (bentgrass) while showing no activity against the dicot Lactuca (lettuce), highlighting its potential for targeted weed control in agriculture. researchgate.net Further research confirmed its inhibitory effects on the seedlings of rice, another monocot. researchgate.net However, there are conflicting reports regarding its effect on dicots, with one study indicating it was also inhibitory to lettuce seedlings. researchgate.net This discrepancy may be due to differences in experimental conditions or concentrations used.

The broader family of Cladosporium fungi is known to produce a variety of secondary metabolites that can influence plant growth, acting as either promoters or inhibitors. nih.gov While the specific herbicidal activities of this compound have not been detailed in available research, the pronounced effects of the parent compound provide a strong basis for its classification as a plant growth regulator.

Table 2: Plant Growth Regulatory Effects of Cladosporin
Target PlantPlant TypeObserved EffectReference
Agrostis (bentgrass)MonocotGrowth inhibition researchgate.net
RiceMonocotInhibitory to seedlings researchgate.net
LettuceDicotNo activity researchgate.net
LettuceDicotInhibitory to seedlings researchgate.net

Anti-inflammatory Modulations (e.g., in mouse lung tissue, BV2 microglia)

While many fungal metabolites are investigated for anti-inflammatory properties, in vivo studies reveal that direct administration of cladosporin can induce a pro-inflammatory response in lung tissue. nih.gov There is currently a lack of specific data on the anti-inflammatory effects of this compound.

In a study involving intratracheal instillation in mice, cladosporin was found to cause notable inflammatory and toxic changes in the lungs. nih.gov Histological examination 12 hours after exposure revealed that bronchioles were lined with irregularly thickened and sometimes sloughing epithelium. The lung tissue also showed significant infiltration of leukocytes and the presence of cellular debris. Furthermore, cladosporin induced copious mucus production and led to swollen alveolar macrophages. nih.gov

Gene transcription analysis of 83 inflammation-associated genes showed that cladosporin significantly altered the expression of 75 of these genes, pointing to a broad immunomodulatory effect. Hierarchical cluster analysis grouped the genetic response to cladosporin with that of two other fungal toxins, atranone C and TMC-120, suggesting similar inflammatory pathways may be activated. nih.gov

Studies on BV-2 microglial cells, a common model for neuroinflammation, have been used to test the anti-inflammatory potential of various compounds by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. jkom.orgcore.ac.uknih.gov However, specific research detailing the effects of either cladosporin or this compound on BV-2 microglia is not present in the available literature.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of cladosporin and its analogues, including this compound, dictates their biological functions. mdpi.comresearchgate.net These studies have been particularly insightful in the context of its potent antimalarial activity, revealing that minor chemical modifications can lead to dramatic changes in efficacy and selectivity. acs.orgnih.govncl.res.in

Correlating Specific Structural Features (e.g., methyl groups, isocoumarin (B1212949) nucleus, tetrahydropyran (B127337) ring) with Target Binding Affinity

The biological activity of cladosporin is intrinsically linked to its three-dimensional structure and the specific interactions its functional groups have with target enzymes, such as the lysyl-tRNA synthetase (KRS) found in the malaria parasite Plasmodium falciparum. researchgate.netncl.res.in

Isocoumarin Nucleus and Phenolic Hydroxyls : The isocoumarin core is crucial for binding. Co-crystallization studies show that this planar ring system stacks between hydrophobic amino acid residues in the adenosine-binding pocket of the target enzyme. ncl.res.in Critically, the two phenolic hydroxyl groups on this ring form essential hydrogen bonds with residues like Glutamic acid (Glu332) and Asparagine (Asn339) in the active site. ncl.res.in The methylation of these two hydroxyls to create this compound eliminates the capacity for this hydrogen bonding. This single modification is responsible for the drastic reduction in its biological activity, as observed in antibacterial assays where its potency was reduced 100-fold. nih.gov

Table 3: Functional Role of Structural Features in Cladosporin's Biological Activity
Structural FeatureRole in Target BindingEffect of ModificationReference
Isocoumarin NucleusStacks within the hydrophobic active site of the target enzyme.Core scaffold is essential for activity. ncl.res.in
Phenolic Hydroxyl GroupsAct as hydrogen bond donors, anchoring the molecule to key amino acid residues.Methylation (as in this compound) prevents H-bonding and drastically reduces potency. nih.govncl.res.in
Tetrahydropyran (THP) RingFits into the ribose-recognizing pocket of the enzyme, contributing to binding affinity.Modifications (e.g., hydroxylation, ring replacement) can modulate potency and selectivity. ncl.res.innih.govnih.gov

Rationalizing Differential Biological Activity and Species Specificity Across Cladosporin Analogues (including dimethylated and other forms)

The significant difference in biological activity between cladosporin and this compound provides a clear and powerful illustration of SAR principles. The near-total loss of antibacterial activity upon methylation of the two phenolic hydroxyls underscores that these groups are indispensable for potent interaction with the bacterial target. nih.gov

This principle extends across the broader library of cladosporin analogues and explains their differential activities and species specificity. For example, in the context of antimalarial drug development, cladosporin shows high selectivity for the parasite's lysyl-tRNA synthetase (PfKRS) over the human equivalent (HsKRS). researchgate.net This specificity is attributed to subtle differences in the active sites of the two enzymes. SAR studies have shown that even slight modifications to the cladosporin scaffold can alter this selectivity. researchgate.netnih.gov

By systematically modifying different parts of the molecule—the isocoumarin core, the THP ring, and the linker connecting them—researchers have created a range of analogues with varying potencies. researchgate.netnih.gov Some analogues retain high potency, while others are significantly weaker. This differential activity arises because each modification alters the molecule's ability to fit optimally within the three-dimensional architecture of a specific enzyme's active site. researchgate.netresearchgate.net Therefore, the species specificity and varying biological effects of cladosporin and its derivatives are a direct consequence of the precise molecular interactions between the ligand and its unique biological target in a given organism.

Structural Biology and Computational Studies of Cladosporin Target Interactions

X-ray Co-crystallography of Cladosporin (B1252801) and Derivative Complexes with Target Enzymes (e.g., PfLysRS)

X-ray crystallography is a powerful technique that determines the three-dimensional atomic and molecular structure of a crystal. wikipedia.orgazolifesciences.com It has been instrumental in visualizing the binding of cladosporin and its derivatives to lysyl-tRNA synthetases (LysRS), particularly from the malaria parasite Plasmodium falciparum (PfLysRS). rcsb.orgrcsb.orgplos.org This method allows for the precise mapping of the inhibitor within the enzyme's active site, revealing the critical contacts that govern its inhibitory activity. dgk-home.denih.gov

High-resolution crystal structures of PfLysRS in complex with cladosporin have been determined, providing a detailed view of the ligand-binding pocket. rcsb.orgrcsb.orgnih.gov These structures reveal that cladosporin binds within the ATP-binding site of the enzyme. mdpi.comresearchgate.net The enzyme itself is composed of distinct domains, including the aminoacylation and anticodon binding domains. researchgate.net The active site where cladosporin binds is located within the aminoacylation domain, which also contains three conserved motifs characteristic of Class II aminoacyl-tRNA synthetases (aaRSs). researchgate.netnih.gov

A chimeric protein, combining elements of Cryptosporidium parvum KRS and PfKRS, has also been utilized to facilitate robust and reproducible crystal structure generation, aiding in the analysis of the binding pocket. nih.gov Analysis of these co-crystal structures shows that the ligand-binding pocket is a well-defined cavity, shaped by a specific arrangement of amino acid residues.

The crystal structures have been crucial in identifying the specific amino acid residues that interact with cladosporin and its derivatives, underpinning the inhibitor's potency and selectivity. plos.orgnih.gov In PfLysRS, key residues involved in binding include Phe342, His338, and Arg559. researchgate.net Upon cladosporin binding, these residues undergo rotameric conformational changes to accommodate the inhibitor. researchgate.net

Furthermore, the selectivity of cladosporin for PfLysRS over its human counterpart is attributed to differences in key amino acid residues within the active site. nih.govnih.gov Specifically, residues Val328 and Ser344 in PfLysRS, which correspond to Gln and Thr in human LysRS, are critical for this selectivity. researchgate.netnih.gov The smaller side chains of Val and Ser in the parasite enzyme create a hydrophobic cavity that favorably accommodates the methyltetrahydropyran (mTHP) ring of cladosporin. researchgate.net The bulkier residues in the human enzyme lead to a significant loss in cladosporin potency. researchgate.net Mutations in these key residues have been shown to confer resistance to cladosporin derivatives. nih.gov

EnzymeKey Residue 1Key Residue 2Cladosporin Affinity
P. falciparum LysRSVal328Ser344High
Human LysRSGlnThrLow
L. loa LysRSValSerHigh
C. parvum LysRSAsnAlaHigh

Analysis of Binding Modes and Ligand-Induced Conformational Changes in Target Enzymes

The binding of cladosporin to LysRS induces specific conformational changes in the enzyme, which are essential for its inhibitory effect. These changes have been meticulously analyzed through structural studies. mdpi.comresearchgate.net

Cladosporin functions as an ATP-mimetic inhibitor, meaning it mimics the binding of the natural substrate, ATP, to the enzyme's active site. nih.govnih.govmdpi.com The isocoumarin (B1212949) moiety of cladosporin occupies the same space as the adenine (B156593) ring of ATP, while the methyltetrahydropyran moiety takes the place of the ribose ring. mdpi.comresearchgate.net This competitive binding effectively blocks the normal catalytic function of the enzyme. mdpi.com The binding of cladosporin to the ATP pocket has been confirmed through in silico docking experiments and competition assays showing that increasing concentrations of ATP reduce cladosporin's inhibitory effect. nih.govresearchgate.net

The two main chemical fragments of cladosporin, the isocoumarin core and the methyltetrahydropyran (mTHP) ring, each play a distinct and crucial role in its binding and specificity. researchgate.netmdpi.com

The isocoumarin moiety forms several key interactions within the active site. Its 6-OH and 8-OH groups form hydrogen bonds with the side chain of Glu332 and the backbone of Asn339, mimicking the interactions of the N1 and N6 atoms of adenine. mdpi.com The isocoumarin ring also engages in a π-π stacking interaction with the side chain of Phe342. mdpi.com The 1-ketone group establishes water-bridged interactions with Asp558 and Arg559, similar to the N3 of adenine. mdpi.com The two phenolic hydroxyl groups on the isocoumarin ring are critical for binding to LysRS. acs.orgnih.gov

The methyltetrahydropyran moiety is primarily responsible for the inhibitor's specificity. nih.govnih.gov It fits into a hydrophobic pocket created by three small residues at the bottom of the ATP binding pocket: Ser344, Gly554, and Gly556. mdpi.com The presence of these small residues in PfLysRS, as opposed to bulkier residues in other aaRSs and in human LysRS, accounts for the specificity of cladosporin. mdpi.comresearchgate.net The binding affinity of cladosporin for PfLysRS is significantly increased in the presence of lysine (B10760008), suggesting a lysine-dependent stabilization of the enzyme-inhibitor complex that is not observed in the human enzyme. mdpi.com

MoietyInteracting Residues in PfLysRSType of Interaction
IsocoumarinGlu332, Asn339Hydrogen Bonds
Phe342π-π Stacking
Asp558, Arg559Water-bridged Hydrogen Bonds
MethyltetrahydropyranSer344, Gly554, Gly556Hydrophobic Interactions

In Silico Approaches: Molecular Docking, Dynamics Simulations, and Quantum Chemical Calculations (e.g., ECD spectra)

In addition to experimental techniques, computational methods have played a significant role in understanding the structure-activity relationships of cladosporin and its derivatives. nih.gov

Molecular docking studies have been used to predict the binding mode of cladosporin in the ATP-binding pocket of PfLysRS, showing an energetically favorable conformation that mimics ATP. researchgate.net These models have been instrumental in identifying key interacting residues and guiding the design of new derivatives. nih.gov

Quantum chemical calculations, such as those used to predict Electronic Circular Dichroism (ECD) spectra, are valuable for determining the absolute stereochemistry of chiral molecules like cladosporin and its precursors. frontiersin.orgmdpi.com The absolute configuration of natural products can be established by comparing experimentally measured ECD spectra with the spectra calculated for different stereoisomers. mdpi.comacs.org This is crucial for understanding the precise three-dimensional arrangement of atoms required for biological activity.

Derivation of Rational Design Principles from Structural Insights for Novel Derivative Development

The development of novel analogs of the natural product cladosporin has been significantly guided by detailed structural and computational analyses of its interactions with target proteins, primarily the lysyl-tRNA synthetase (KRS). While cladosporin demonstrates potent and selective inhibition of the Plasmodium falciparum lysyl-tRNA synthetase (PfKRS), its therapeutic potential is hampered by factors such as poor bioavailability. ualberta.ca This has necessitated a rational, structure-based approach to design new derivatives with improved pharmacological properties while retaining or enhancing biological activity. ualberta.ca

Analysis of the crystal structures of cladosporin in complex with both the P. falciparum (PfKRS) and Homo sapiens (HsKRS) enzymes has been fundamental to this effort. ualberta.caresearchgate.net These studies reveal the precise binding mode of cladosporin and highlight key molecular interactions that can be exploited for the rational design of new chemical entities.

The primary principle derived from structural studies is based on mimicking the natural substrate, ATP. The isocoumarin moiety of cladosporin occupies the same binding pocket as the adenine group of ATP. ualberta.canih.gov Its aromatic ring establishes hydrophobic interactions with key amino acid residues in the active site. ualberta.canih.gov This insight establishes the isocoumarin core as a critical pharmacophore for KRS inhibition and a foundational component for derivative design.

A second crucial design principle arises from the differences between the parasite and human KRS enzymes. A key structural variance is the presence of a serine residue (Ser344) in the PfKRS active site, which corresponds to a threonine (Thr337) in the human enzyme. ualberta.ca The tetrahydropyran (B127337) (THP) ring of cladosporin is positioned directly adjacent to this residue. nih.gov This observation suggests that modifications to the THP ring are critical for achieving selectivity. Any increase in steric bulk on the THP ring is likely to cause a clash with the methyl group of the THP ring itself, guiding the design of derivatives to avoid such modifications to maintain potency against the parasite enzyme. nih.gov Conversely, exploiting this specific structural difference is a key strategy for designing selective inhibitors that spare the human counterpart.

Computational methods, including molecular docking and molecular dynamics simulations, have complemented these crystallographic insights. nih.govresearchgate.net Molecular docking studies on various compounds from Cladosporium species against target proteins help in predicting binding affinities and interaction patterns, allowing for the virtual screening of potential derivatives before their synthesis. nih.govresearchgate.net For instance, docking studies against estrogen receptor alpha have been used to evaluate the binding energy of various related natural products. nih.govresearchgate.net Such computational approaches allow for the prioritization of synthetic efforts on compounds most likely to exhibit favorable binding characteristics.

Based on these structural and computational insights, a rational model for creating and testing new cladosporin analogues has been proposed. ualberta.ca This strategy involves:

Designing and synthesizing analogues based on potential favorable interactions identified from the crystal structures.

Testing the new compounds for inhibitory activity against the target enzyme, such as PfKRS.

For active compounds, further biosynthetic or semi-synthetic methods can be employed for production. ualberta.ca

This iterative cycle of design, synthesis, and testing, informed by a deep understanding of the target-ligand interactions at an atomic level, provides a robust framework for developing next-generation cladosporin-based therapeutics with improved drug-like properties. ualberta.carsc.org

Interactive Data Tables

Table 1: Key Amino Acid Residues in the ATP Binding Site of LysRS Interacting with Cladosporin

Target OrganismKey Residue 1Key Residue 2Key Residue for SelectivityPDB Code
Plasmodium falciparumVal328Asn332Ser3444PG3
Homo sapiensGlu332Asn339Thr3374YCU

This table highlights the key amino acid residues involved in the binding of cladosporin and the critical difference between the parasite and human enzymes that can be exploited for selective drug design. ualberta.caresearchgate.net

Table 2: Computational Binding Affinity of Cladosporium-derived Compounds

Compound NameTarget ProteinBinding Energy (kcal/mol)
Cladosporine AEstrogen Receptor Alpha-8.1
Cladosporol HEstrogen Receptor Alpha-10.3
Altertoxin XEstrogen Receptor Alpha-10.5
Coniochaetone KCviR-9.5
3,4-dimethyl-alpha-tetraloneCviR-8.6

This table presents the results of molecular docking studies, showing the predicted binding affinities of various compounds from Cladosporium species against different protein targets. nih.govresearchgate.net A more negative value indicates a stronger predicted binding affinity.

Future Research Directions and Translational Perspectives for Cladosporin Derivatives

Exploration of Undiscovered Biosynthetic Pathways and Enzymes for Natural Analogue Diversity

The biosynthesis of cladosporin (B1252801) in Cladosporium cladosporioides has been identified and involves a pair of iterative type I polyketide synthases (PKSs): a highly reducing PKS (HR-PKS), Cla2, and a non-reducing PKS (NR-PKS), Cla3. nih.govnih.govcdc.gov Genome sequencing of the host fungus and heterologous expression of these enzymes in Saccharomyces cerevisiae confirmed the gene cluster responsible for cladosporin production. nih.govnih.gov The process involves a 5+3 assembly mechanism by Cla2 and Cla3. nih.govcdc.gov

Future research will likely focus on exploring the biosynthetic machinery of other cladosporin-producing fungal species, such as those from the genera Aspergillus, Penicillium, and Eurotium. nih.gov Mining the genomes of these organisms could unveil novel PKSs and tailoring enzymes with different substrate specificities or catalytic activities. This could lead to the discovery of a wider array of natural cladosporin analogues with inherent structural diversity. For instance, biotransformation studies using various fungal and bacterial strains have already yielded several hydroxylated derivatives, highlighting the potential of enzymatic modifications to create new compounds. nih.gov Understanding these undiscovered pathways is crucial for harnessing nature's synthetic power to generate a library of cladosporin-related molecules with potentially improved bioactivities.

Development of Advanced and Sustainable Synthetic Methodologies for Cladosporin Analogues with Tailored Properties

While nature provides a starting point, chemical synthesis offers the ability to create targeted modifications to the cladosporin scaffold. The development of advanced and sustainable synthetic methodologies is a key area of future research. dntb.gov.uanih.govnih.gov Total synthesis routes have been established and are continuously being refined to allow for the efficient production of cladosporin and its stereoisomers. researchgate.netncl.res.in

Key synthetic strategies have focused on modifying metabolically vulnerable sites of the cladosporin molecule. researchgate.net Research has shown that replacing the metabolically unstable tetrahydropyran (B127337) ring with a more stable cyclohexane (B81311) or methylcyclohexane (B89554) ring can improve metabolic stability while maintaining potency. encyclopedia.pubacs.org Other modifications include the replacement of the lactone with a lactam group and altering the phenolic hydroxyl groups. acs.org Future synthetic efforts will likely explore:

Green Chemistry Approaches : Utilizing more environmentally friendly reagents and catalysts.

Flow Chemistry : For safer and more scalable synthesis of intermediates and final products.

Biocatalysis and Chemoenzymatic Synthesis : Combining the precision of enzymes with the flexibility of chemical synthesis to create complex analogues. For example, biotransformation has been used to generate a library of hydroxylated cladosporin derivatives, which provided insights for further focused chemical synthesis. nih.gov

These advanced methodologies will be instrumental in generating diverse libraries of cladosporin analogues with tailored properties for various therapeutic and biotechnological applications. researchgate.net

Identification and Validation of Novel Biological Targets for Cladosporin Derivatives Beyond Known Mechanisms

The primary and most well-studied biological target of cladosporin is lysyl-tRNA synthetase (LysRS), an essential enzyme for protein synthesis. nih.govnih.gov Cladosporin acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the enzyme. mdpi.comnih.gov Its remarkable selectivity for the P. falciparum enzyme over the human counterpart is conferred by just two amino acid differences in the active site, making PfLysRS a highly attractive drug target. nih.gov

Future research is expanding beyond this known mechanism in several ways:

Pathogen Hopping : The structural homology between LysRS enzymes in different pathogens presents an opportunity for "pathogen hopping." Cladosporin and its derivatives have shown activity against the LysRS of other parasites like Cryptosporidium parvum, Trypanosoma species, and Schistosoma mansoni. pnas.orgrsc.orgresearchgate.net Structure-based design can be used to optimize derivatives for broad-spectrum antiparasitic activity or for specificity against other high-priority pathogens. acs.org

Inhibition of Other Aminoacyl-tRNA Synthetases (aaRS) : A screening campaign of a cladosporin-derived library led to the identification of selective inhibitors for threonyl- and phenylalanyl-tRNA synthetases. uzh.ch This breakthrough suggests that the isocoumarin (B1212949) scaffold is a "privileged" structure that can be adapted to inhibit other aaRS enzymes, opening up a much broader target space. uzh.ch

Novel, Unrelated Targets : While aaRS inhibition is the confirmed mechanism, the diverse biological activities reported for cladosporin, including antifungal and plant-growth inhibitory properties, suggest that it or its derivatives may interact with other cellular targets. nih.govresearchgate.net Future target deconvolution studies, perhaps using chemoproteomic approaches, could uncover entirely new mechanisms of action, further broadening the therapeutic potential of this class of compounds.

Innovative Approaches to Structure-Based Drug Design and Lead Optimization for Enhanced Efficacy

The availability of high-resolution co-crystal structures of cladosporin and its analogues bound to PfLysRS has been a cornerstone for rational drug design. researchgate.netnih.govacs.orgrcsb.org These structures reveal the key molecular interactions responsible for binding and selectivity, providing a roadmap for lead optimization. acs.orgnih.gov

Innovative approaches in this area focus on leveraging structural and computational data to design next-generation inhibitors:

Systematic Structure-Activity Relationship (SAR) Studies : Researchers have synthesized and tested series of analogues with single-point modifications to systematically probe the effect of each part of the molecule. acs.orgacs.org These studies have confirmed the importance of the two phenolic hydroxyl groups for binding and the tolerance for replacing the tetrahydropyran ring. encyclopedia.pubacs.org

Hybridization and Scaffold Hopping : To overcome the inherent liabilities of the isocoumarin core, researchers have created hybrid molecules. One successful approach involved replacing the isocoumarin core with a chromone (B188151) scaffold, which led to compounds with improved metabolic stability. encyclopedia.pubmdpi.com

Computational Modeling : In silico docking and molecular dynamics simulations are used to predict the binding affinity and mode of new designs before their synthesis, accelerating the design-make-test-analyze cycle. uzh.ch

A key success in this area was the development of the analogue CL-2, which exhibited potency similar to the parent cladosporin but with significantly improved metabolic stability. acs.orgrcsb.orgnih.gov Co-crystallization of CL-2 with PfKRS has provided further structural insights for the next round of optimization. acs.orgrcsb.org

Applications in Agricultural and Environmental Biotechnology: Elucidating Mechanisms and Broadening Scope

Beyond medicine, cladosporin and the fungi that produce it have potential applications in biotechnology. Cladosporium species are known to produce a vast array of secondary metabolites and enzymes relevant to industry and the environment. mdpi.commdpi.comnih.gov Cladosporin itself has been reported to have plant growth inhibitory and insecticidal activities, suggesting potential use in agriculture. researchgate.netmdpi.com

Future research in this domain should focus on:

Mechanism of Action in Non-Medical Applications : While phytotoxic effects are observed, the specific molecular targets in plants and insects are largely unknown. researchgate.net Elucidating these mechanisms is crucial for developing targeted and safe agrochemicals. Some Cladosporium species can act as biocontrol agents against plant pathogens. mdpi.com

Bioremediation : Cladosporium species have demonstrated a capacity for bioremediation, including the degradation of polycyclic aromatic hydrocarbons (PAHs) and other environmental pollutants. mdpi.combiologydiscussion.com Further investigation into the enzymes responsible for this degradation could lead to the development of robust bioremediation technologies. biologydiscussion.comuth.gr

Enzyme Discovery : Fungi from the genus Cladosporium are a source of diverse enzymes that can function under harsh industrial conditions, offering potential for various biotechnological processes. mdpi.comnih.gov

The table below summarizes some of the reported biotechnological potentials of Cladosporium species and their metabolites.

Application AreaSpecific UseProducing Species/CompoundReference
Agriculture Plant Growth InhibitionCladosporin researchgate.net
Biocontrol AgentCladosporium sp. mdpi.com
Environmental Biodegradation of PAHsCladosporium sp. CBMAI 1237 mdpi.com
Detoxification of PesticidesFungus Xylaria xylestrix (related application) biologydiscussion.com

Addressing Metabolic Stability and Pharmacokinetic Properties in Preclinical Research for Future Compound Development

A major hurdle for the clinical development of cladosporin as an oral antimalarial is its poor metabolic stability and rapid clearance. uzh.chnih.govpnas.org In vitro studies with mouse liver microsomes identified several metabolically weak points, including the hydroxyl groups and the tetrahydropyran ring. researchgate.net

Addressing these pharmacokinetic deficiencies is a critical focus of preclinical research. researchgate.net Key strategies and findings include:

Identification of Metabolic Hotspots : Incubation with liver microsomes revealed that cladosporin is rapidly metabolized, with major liabilities at the tetrahydropyran ring and the isocoumarin core. researchgate.net

Structural Modification for Stability : A primary strategy has been the replacement of the labile methyl-tetrahydropyran moiety with a more stable methyl-cyclohexane ring. researchgate.netencyclopedia.pubresearchgate.net This modification yielded analogues with significantly improved metabolic stability without sacrificing potency. encyclopedia.pub

Improved Drug-Like Properties : Lead optimization efforts have successfully produced compounds like CL-2 and others that not only have better stability but also improved hydrophilicity, which are desirable properties for drug candidates. ncl.res.in For example, derivative 58 showed inhibitory activity similar to cladosporin but had higher stability in liver microsome assays. researchgate.net

Scaffold Replacement : More drastic changes, such as replacing the entire isocoumarin core with a chromone scaffold, have also proven effective in enhancing stability. encyclopedia.pubmdpi.com

The table below presents a comparison of cladosporin with some of its improved derivatives.

CompoundKey Structural ChangeAdvantage over CladosporinReference
Analogue with cyclohexyl ring Tetrahydropyran ring replaced by cyclohexane ringImproved metabolic stability researchgate.netencyclopedia.pub
CL-2 Point changes in the chemical scaffoldSimilar potency, improved metabolic stability acs.orgrcsb.org
Chromone-based analogue (21) Isocoumarin core replaced by a chromone scaffoldImproved metabolic stability and selectivity encyclopedia.pubmdpi.com
Derivative 58 Not specifiedSimilar inhibitory activity, higher stability in vitro researchgate.net

Future preclinical development will require continued iterative cycles of design and synthesis to fine-tune the balance between potency, selectivity, and pharmacokinetic properties to produce a viable drug candidate. dntb.gov.uascispace.com

Q & A

Q. What are the established methods for synthesizing and characterizing dimethyl cladosporin?

this compound can be synthesized via acetylation of cladosporin derivatives isolated from Cladosporium cladosporioides . Heterologous production in S. cerevisiae BJ5464-NpgA using polyketide synthases (Cla2 and Cla3) has also been validated, yielding ~10 mg/L after RP-HPLC purification. Characterization involves LC-ESI-MS for accurate mass matching, NMR for structural confirmation, and comparative analysis with natural isolates .

Q. How should researchers design experiments to evaluate this compound's antifungal activity against plant pathogens?

Use bioassay-guided isolation with pathogens like Colletotrichum spp. and Phomopsis viticola. Standardize concentrations (e.g., 30 µM) and measure growth inhibition via microplate assays. Include controls for solvent effects and validate results with statistical analysis (e.g., ANOVA for inhibition rates). Reference inhibition rates for cladosporin against C. gloeosporioides (95.4%) and P. viticola (79.9%) as benchmarks .

Q. What structural features of this compound are critical for its bioactivity?

The isocoumarin moiety and tetrahydropyran (THP) ring are essential. Hydroxyl groups on the isocoumarin form hydrogen bonds with target enzymes (e.g., Glu334 and Asn341 in lysyl-tRNA synthetase), while the THP ring's methyl group interacts with hydrophobic residues like Ser346 . Modifications to these regions (e.g., acetylation) alter potency .

Advanced Research Questions

Q. How can the biosynthetic pathway of this compound be manipulated to enhance yield or generate novel analogs?

Employ precursor-directed biosynthesis by feeding Cla3 (non-reducing PKS) with synthetic pentaketide intermediates. Cla3 exhibits substrate promiscuity, accepting analogs lacking the THP ring, enabling semi-synthesis of derivatives. Homology modeling of Cla3's product template domain (using I-TASSER) and docking studies (AutoDock Vina) can predict binding compatibility for novel intermediates .

Q. What experimental strategies resolve contradictions in reported efficacy data for this compound across studies?

Discrepancies in inhibition rates (e.g., 95.4% vs. 60.2% for C. gloeosporioides) may arise from pathogen strain variability or assay conditions. Standardize protocols using CLSI guidelines, include positive controls (e.g., amphotericin B), and perform multi-lab validation. Cross-reference data with structural analogs (e.g., 5',6-diacetyl cladosporin) to isolate confounding factors .

Q. How does this compound achieve species-selective inhibition of lysyl-tRNA synthetase (KRS)?

Structural studies of Plasmodium falciparum KRS1 (PfKRS) reveal cladosporin's isocoumarin moiety mimics ATP's adenine, binding a hydrophobic pocket near Val327. Species selectivity is driven by residues like Gln324 and Thr340 in S. cerevisiae KRS1; substitution with Val/Ser increases sensitivity. Use site-directed mutagenesis and competitive inhibition assays to map resistance determinants .

Q. What methodologies address this compound's poor bioavailability in preclinical models?

Develop semi-synthetic derivatives via Cla3-catalyzed ketide extensions or acetylation. Assess bioavailability using in vitro Caco-2 cell permeability assays and in vivo pharmacokinetics in rodent models. Prioritize analogs with improved solubility (e.g., hydroxylation) while retaining THP ring integrity .

Methodological Guidance

Q. How to validate the role of putative resistance genes (e.g., Cla4) in this compound-producing fungi?

Perform gene knockout/knockdown in C. cladosporioides using CRISPR-Cas9, followed by cladosporin sensitivity assays. Compare enzyme inhibition kinetics of wild-type vs. mutant KRS orthologs. Structural alignment of Cla4 with PfKRS (e.g., RMSD analysis) can identify conserved resistance motifs .

Q. What computational tools are recommended for SAR studies of this compound analogs?

Use AutoDock Vina for docking simulations into PfKRS (PDB ID 5LNJ) or homology models. Molecular dynamics (GROMACS) can assess binding stability. QSAR models built with MOE or Schrodinger Suite predict bioactivity based on substituent effects (e.g., THP ring methylation) .

Q. How to optimize heterologous production of this compound in yeast?

Co-express Cla2 (HR PKS) and Cla3 (NR PKS) in S. cerevisiae BJ5464-NpgA. Optimize fermentation conditions (e.g., pH, temperature) and precursor feeding (malonyl-CoA). Monitor titers via LC-MS and scale up using bioreactors with controlled aeration .

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